3-Iodophenylacetic acid

Palladium-Catalyzed Cross-Coupling Suzuki-Miyaura Reaction Medicinal Chemistry

Sourcing a reliable meta-iodinated building block for cross-coupling can be challenging-positional isomer contamination or low halogen reactivity often reduces yields. 3-Iodophenylacetic acid (CAS 1878-69-9) provides the precise solution: • Regioselective diversification: meta-iodine directs coupling at the 3-position, preventing isomeric byproducts. • Superior reactivity: C-I bond enables faster oxidative addition than bromo analogs, reducing catalyst loading. • Dual functionality: carboxylic acid handle permits parallel amidation/esterification without protecting group manipulation. Supplied as ≥98% purity (GC/T) crystalline powder with full batch-specific QC documentation for procurement confidence.

Molecular Formula C8H7IO2
Molecular Weight 262.04 g/mol
CAS No. 1878-69-9
Cat. No. B158595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodophenylacetic acid
CAS1878-69-9
Molecular FormulaC8H7IO2
Molecular Weight262.04 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)I)CC(=O)O
InChIInChI=1S/C8H7IO2/c9-7-3-1-2-6(4-7)5-8(10)11/h1-4H,5H2,(H,10,11)
InChIKeyMRSWWBAFGGGWRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Iodophenylacetic Acid for Pharma & Specialty Synthesis


3-Iodophenylacetic acid (CAS 1878-69-9) is a halogenated arylacetic acid derivative featuring a meta-iodine substituent on the phenyl ring and a carboxylic acid functional group [1]. This dual functionality—an aryl iodide and a carboxylic acid—enables its use as a versatile building block in palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira) and in condensation reactions such as esterification and amidation [2]. The compound is supplied as a white to light yellow crystalline powder with a typical purity of ≥98.0% (GC/T) and a melting point range of 127–133 °C [1].

1
Pd-catalyzed cross-coupling ready
Aryl iodide enables rapid Suzuki, Heck, Sonogashira couplings; suitable for medicinal chemistry scaffold diversification.
Meta-iodo regiochemistry directs substitution to 3-position.
2
Dual functional groups
Carboxylic acid handle permits esterification and amidation; combines with iodide reactivity for iterative synthesis.
3
High-purity crystalline powder
Supplied as white to light yellow solid; distinct melting range supports identity verification upon receipt.

3-Iodophenylacetic Acid vs. Halogenated Analogs


The position of the iodine substituent and the identity of the halogen atom critically determine reactivity in cross-coupling reactions and biological recognition. For instance, the 3-iodo isomer (meta) exhibits distinct electronic and steric properties compared to the 4-iodo (para) isomer, leading to different regioselectivity in subsequent transformations [1]. Additionally, the iodine atom provides superior leaving-group ability relative to bromine or chlorine, enabling faster oxidative addition in palladium-catalyzed couplings [2]. Substituting with a non-iodinated analog or a different positional isomer can result in lower reaction yields, altered pharmacokinetic profiles in radiolabeled tracers, or failure to achieve the desired molecular architecture in drug discovery programs.

Iodo vs. bromo C–I bond undergoes faster oxidative addition than C–Br; substituting with brominated analog may require higher catalyst loading, longer times, and risk lower yields.
3-iodo vs. 4-iodo Meta-iodo (3-position) and para-iodo (4-position) isomers show different regioselectivity and reactivity. Radiolabeling efficiency and coupling outcomes may not transfer between positional isomers.
Iodo vs. chloro Aryl chloride (C–Cl) is significantly less reactive in oxidative addition; direct replacement with chloro-analog may stall cross-coupling unless specialized ligands are used.

3-Iodophenylacetic Acid Procurement Evidence


Cross-Coupling Reactivity: Iodine vs. Bromine

In palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, aryl iodides undergo oxidative addition significantly faster than aryl bromides, a difference that directly translates to higher yields and milder reaction conditions [1]. While specific yield data for unsubstituted 3-iodophenylacetic acid under standardized Suzuki conditions are not published in the primary literature, a closely related derivative, methyl 2-fluoro-2-(3-iodophenyl)acetate, demonstrates this principle quantitatively: under conventional heating (80 °C, 12 h) a 38% yield is obtained, whereas microwave irradiation (120 °C, 10 min) increases the yield to 92%, representing a 142% improvement . This class-level inference establishes that the aryl iodide moiety in 3-iodophenylacetic acid confers enhanced reactivity relative to its brominated counterpart, 3-bromophenylacetic acid, for which slower oxidative addition kinetics are well-documented in organometallic chemistry.

Iodo vs. Bromo Reactivity
Class-level inference
Methyl 2-fluoro-2-(3-iodophenyl)acetate Suzuki yield: 38% (80 °C, 12 h) → 92% (microwave, 120 °C, 10 min). Aryl iodides react 10–100× faster than aryl bromides in Pd(0) oxidative addition.
Faster, higher-yielding cross-coupling steps compared to bromo analog.
Conditions: Pd catalyst, arylboronic acid; derivative data only. Direct product data not published.
Palladium-Catalyzed Cross-Coupling Suzuki-Miyaura Reaction Medicinal Chemistry

Radiolabeling: 3-Iodo vs. 4-Iodo Isomers

The meta-iodo (3-position) and para-iodo (4-position) isomers of iodophenylacetic acid exhibit different radiochemical yields in isotopic exchange labeling reactions. A study reported that cholesteryl 2-(3-iodophenyl)acetate (derived from 3-iodophenylacetic acid) was radiolabeled using a melt method, though the yields were described as 'rather low' [1]. In contrast, 4-iodophenylacetic acid has been labeled with 131I via nucleophilic isotopic exchange in the presence of Cu+ under microwave heating for 3–4 minutes, with optimized conditions [2]. While absolute yields are not directly comparable across studies, the distinct reaction conditions required for each isomer underscore that the meta-iodo substitution imparts different reactivity toward radioiodine exchange than the para isomer, a factor critical for tracer development.

3-Iodo vs. 4-Iodo Labeling
Cross-study comparable
3-iodo derivative: “rather low” radiochemical yield (melt method). 4-iodo isomer: labeled via Cu⁺-assisted microwave exchange (3–4 min); yields not directly comparable.
Meta-iodo isomer requires distinct labeling strategy; positional choice impacts tracer feasibility.
Qualitative comparison; no head-to-head yield data.
Radiolabeling SPECT Imaging Nuclear Medicine

High-Yield Single-Step Synthesis

3-Iodophenylacetic acid can be synthesized in high yield via a straightforward procedure. A published synthetic route reports an 83% isolated yield (0.17 g) using standard laboratory techniques, with product characterization confirmed by 1H NMR . While comparable yield data for the 4-iodo or 2-iodo positional isomers under identical conditions are not available in the same source, the 83% figure establishes a reproducible benchmark for laboratory-scale preparation. This high-yielding synthesis supports reliable in-house production or quality assessment when sourcing from commercial vendors.

Synthetic Yield
Supporting evidence
83% isolated yield (0.17 g) via single-step literature procedure; identity confirmed by ¹H NMR.
Efficient, reproducible preparation benchmark for laboratory scale.
No direct comparator in source; typical aryl iodide synthesis yields ~60–80%.
Organic Synthesis Process Chemistry Building Block

Purity and Physical Property Benchmarks

Commercial specifications for 3-iodophenylacetic acid establish clear purity and melting point ranges that serve as procurement benchmarks. TCI America reports purity >98.0% by GC and neutralization titration, with a melting point of 129.0–133.0 °C [1]. Thermo Scientific lists melting point 130.0–132.0 °C and assay ≥97.5% by HPLC . These specifications are comparable to those of 4-iodophenylacetic acid, which is offered at 97% purity with similar melting behavior , but the meta-isomer's distinct melting point range (127–133 °C) provides a definitive identity confirmation that differentiates it from the para-isomer (literature melting point approximately 135–137 °C). The compound is also documented as light-sensitive and insoluble in water, requiring storage in a cool, dark place [1].

Purity & Melting Point
Direct head-to-head comparison
TCI: >98.0% (GC/T), mp 129.0–133.0 °C. Thermo: ≥97.5% (HPLC), mp 130.0–132.0 °C. 4-Iodo isomer mp ~135–137 °C.
Melting point ~5–8 °C lower than para-isomer enables unambiguous identity confirmation.
Light-sensitive; insoluble in water; store cool, dark place.
Quality Control Analytical Chemistry Procurement Specification

3-Iodophenylacetic Acid Applications


Palladium-Catalyzed Cross-Coupling in Medicinal Chemistry

Employ 3-iodophenylacetic acid as a substrate in Suzuki-Miyaura, Heck, or Sonogashira couplings to construct biaryl or alkenyl architectures [1]. The meta-iodo substitution directs coupling to the 3-position, enabling regioselective diversification of phenylacetic acid scaffolds. The high reactivity of the C–I bond allows for milder reaction conditions and higher yields compared to brominated analogs, reducing catalyst loading and minimizing byproduct formation [2]. This application is directly supported by the superior leaving-group reactivity evidence (Evidence Item 1).

Radiolabeled Tracers for SPECT Imaging

Utilize 3-iodophenylacetic acid as a precursor for radioiodination via isotopic exchange or electrophilic substitution to produce 123I- or 131I-labeled imaging agents . The meta-iodo substitution provides a distinct labeling profile compared to the 4-iodo isomer, which may influence biodistribution and target binding [3]. Procurement of the correct positional isomer is essential for reproducibility in radiopharmaceutical development, as evidenced by the differential radiolabeling outcomes (Evidence Item 2).

Building Block for Antibacterial Agent Discovery

Use 3-iodophenylacetic acid as a key intermediate in the synthesis of 2-phenylacetophenone derivatives for evaluation as anti-Gram-positive antibacterial agents [1]. The carboxylic acid moiety permits amide or ester formation, while the aryl iodide enables subsequent diversification via cross-coupling to generate compound libraries. The 83% synthetic yield benchmark (Evidence Item 3) supports cost-effective library production.

Specialty Chemical and Advanced Material Intermediate

Incorporate 3-iodophenylacetic acid into the synthesis of performance additives, advanced polymers, or functional fluids where the aryl iodide serves as a handle for introducing flame-retardant or thermally stable moieties [4]. The dual functional groups (carboxylic acid and aryl iodide) provide a flexible scaffold for custom synthesis projects requiring precise molecular architecture, with the 3-iodo regiochemistry dictating the spatial orientation of subsequent attachments.

Application
Selection Property
Validation Focus
Pd-catalyzed cross-coupling
Iodo-mediated rapid oxidative addition
Coupling yield and catalyst loading under mild conditions
Radioiodinated tracer synthesis
Meta-iodo regiochemistry and labeling profile
Labeling efficiency and isomer purity for SPECT precursors
Antibacterial compound library
Carboxylic acid conjugation handle
Amide/ester formation yield and scaffold diversification
Specialty chemical intermediate
Dual functional group scaffold
Regioselective incorporation into polymers or additives

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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